

**Application Notes and Protocols: CHK-336** 

Author: BenchChem Technical Support Team. Date: December 2025

**Dose-Response Studies in Hepatocytes** 

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CHK-336   |           |
| Cat. No.:            | B11933690 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

CHK-336 is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).[1] Developed by Chinook Therapeutics (a Novartis Company), CHK-336 is under investigation for the treatment of primary hyperoxaluria (PH) and other kidney stone disorders driven by the overproduction of oxalate.[2][3] By selectively inhibiting LDHA, the enzyme responsible for the final step in hepatic oxalate synthesis, CHK-336 aims to reduce the metabolic production of oxalate in the liver, thereby addressing the root cause of these conditions.[1][4] Preclinical studies have demonstrated its potential to significantly lower urinary oxalate levels.[5][6] This document provides detailed application notes and protocols for conducting dose-response studies of CHK-336 in hepatocytes.

## **Mechanism of Action**

CHK-336 is designed for targeted delivery to the liver. Its uptake into hepatocytes is facilitated by organic anion transporting polypeptides (OATPs).[1][7] Once inside the liver cells, CHK-336 potently and selectively inhibits LDHA.[7] This inhibition blocks the conversion of glyoxylate to oxalate, the final and committed step in the hepatic synthesis of oxalate.[1][4] This liver-targeted approach is intended to maximize the therapeutic effect at the site of oxalate production while minimizing systemic exposure and potential off-target effects.[6]











Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. CHK-336 Wikipedia [en.wikipedia.org]
- 2. Chinook reports data from Phase I trial of CHK-336 [clinicaltrialsarena.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Discovery of CHK-336: A first-in-class, liver-targeted, small molecule lactate dehydrogenase inhibitor for hyperoxaluria treatment - American Chemical Society [acs.digitellinc.com]
- 5. lifesciencesbc.ca [lifesciencesbc.ca]
- 6. Chinook Therapeutics Announces Initiation of Phase 1 Healthy Volunteer Trial of CHK-336, a First-in-Class LDHA Inhibitor to Treat Hyperoxalurias | KDNY Stock News [stocktitan.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: CHK-336 Dose-Response Studies in Hepatocytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933690#chk-336-dose-response-studies-in-hepatocytes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com